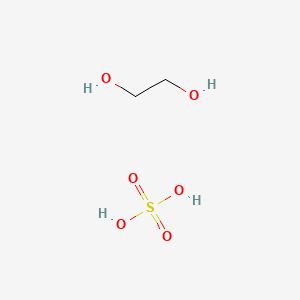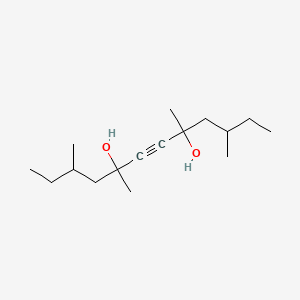
3,5,8,10-Tetramethyldodec-6-yne-5,8-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,8,10-Tetramethyldodec-6-yne-5,8-diol is an organic compound known for its surfactant properties. It is used to lower the surface tension of liquids, making it valuable in various industrial applications. The compound is characterized by its unique structure, which includes multiple methyl groups and a triple bond, contributing to its distinct chemical behavior .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,8,10-Tetramethyldodec-6-yne-5,8-diol typically involves chemical synthesis methods. One common approach is the alkylation of acetylene derivatives with appropriate alkyl halides, followed by hydroxylation to introduce the diol functionality. The reaction conditions often require the use of strong bases like sodium amide or potassium tert-butoxide to facilitate the alkylation step .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process includes steps such as purification and distillation to ensure the final product meets the required purity standards .
Analyse Des Réactions Chimiques
Types of Reactions
3,5,8,10-Tetramethyldodec-6-yne-5,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, altering the compound’s properties.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of bases.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
3,5,8,10-Tetramethyldodec-6-yne-5,8-diol is widely studied for its surfactant properties. It is used in:
Chemistry: As a catalyst in organic synthesis reactions.
Biology: In studies involving cell membrane interactions due to its surfactant nature.
Industry: Used in detergents, paints, and coatings to improve the spreadability and stability of products.
Mécanisme D'action
As a surfactant, 3,5,8,10-Tetramethyldodec-6-yne-5,8-diol lowers the surface tension of liquids by adsorbing at the interface between water and other substances like oil. The hydrophilic hydroxyl groups interact with water, while the hydrophobic chain and methyl groups interact with the oil, reducing the overall surface tension.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5,8,11-Tetramethyldodec-6-yne-5,8-diol
- 2,5,8,11-Tetramethyl-6-dodecyne-8-diol
Uniqueness
3,5,8,10-Tetramethyldodec-6-yne-5,8-diol is unique due to its specific arrangement of methyl groups and the position of the triple bond, which imparts distinct chemical and physical properties compared to its analogs .
Propriétés
Numéro CAS |
588702-38-9 |
|---|---|
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
3,5,8,10-tetramethyldodec-6-yne-5,8-diol |
InChI |
InChI=1S/C16H30O2/c1-7-13(3)11-15(5,17)9-10-16(6,18)12-14(4)8-2/h13-14,17-18H,7-8,11-12H2,1-6H3 |
Clé InChI |
JBARRPQHNYHIAJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CC(C)(C#CC(C)(CC(C)CC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[2-(Hydroxymethyl)phenyl]-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol](/img/structure/B14234830.png)
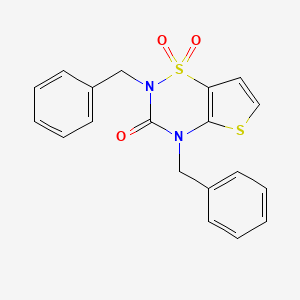
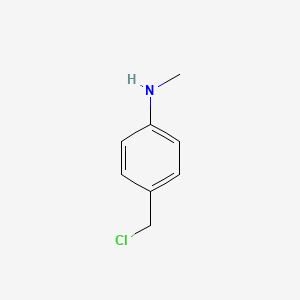
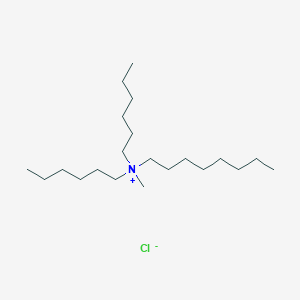
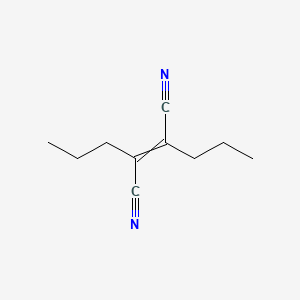
![3-Amino-N-[(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-yl]-4-hydroxybenzamide](/img/structure/B14234861.png)

![3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14234874.png)

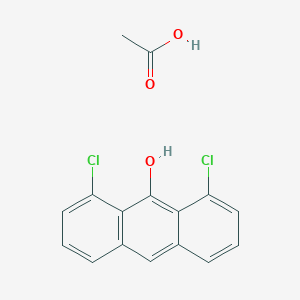
![2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]-](/img/structure/B14234923.png)
![1H-Indene, 3-[(S)-methoxyphenylmethyl]-](/img/structure/B14234925.png)
